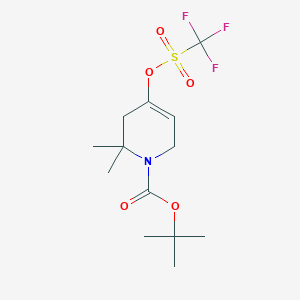![molecular formula C11H10N2O3 B14005432 [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate CAS No. 69539-62-4](/img/structure/B14005432.png)
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group and an oxo group attached to a propyl chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with acetic anhydride to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate:
[3-(1-Cyano-2-oxopropyl)pyridin-2-yl] acetate: Similar structure but different position of functional groups.
[2-(1-Cyano-2-oxopropyl)pyridin-4-yl] acetate: Similar structure but different position of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
69539-62-4 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
[2-(1-cyano-2-oxopropyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)9(6-12)11-10(16-8(2)15)4-3-5-13-11/h3-5,9H,1-2H3 |
Clave InChI |
CBBATKRIWXZZKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C#N)C1=C(C=CC=N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
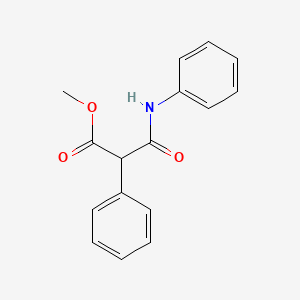
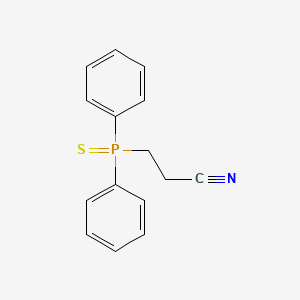
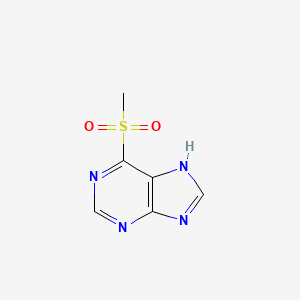
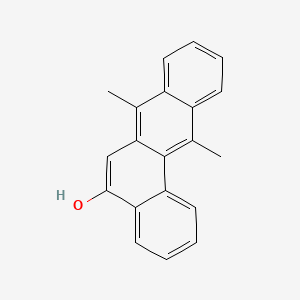
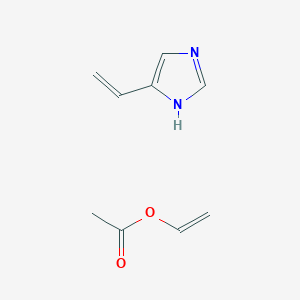
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
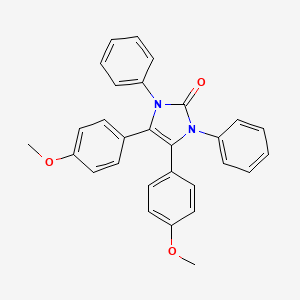
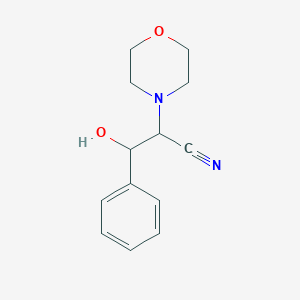
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
